molecular formula C11H15N3 B15158259 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane CAS No. 675589-86-3

4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane

Cat. No.: B15158259
CAS No.: 675589-86-3
M. Wt: 189.26 g/mol
InChI Key: UYYLURCEMVZEDK-UHFFFAOYSA-N
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Description

4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a pyridinyl substituent at the 4-position of the diazabicyclo[3.2.1]octane scaffold. This compound belongs to the broader class of diazabicycloalkanes, which are pivotal in medicinal chemistry due to their rigid, three-dimensional structures and ability to modulate biological targets, particularly nicotinic acetylcholine receptors (nAChRs) . The parent structure, 1,4-diazabicyclo[3.2.1]octane, serves as the core framework for the TAN1251 alkaloid family and shares structural similarities with nortropane (8-azabicyclo[3.2.1]octane), the foundational structure of tropane alkaloids like cocaine and atropine .

Properties

CAS No.

675589-86-3

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

4-pyridin-4-yl-1,4-diazabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3/c1-4-12-5-2-10(1)14-8-7-13-6-3-11(14)9-13/h1-2,4-5,11H,3,6-9H2

InChI Key

UYYLURCEMVZEDK-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors. One common method includes the reduction of aziridines using lithium aluminum hydride (LiAlH4), which results in the formation of the bicyclic structure . Another approach involves the use of palladium-catalyzed reactions to form the desired compound from simpler starting materials .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: DDQ, catalytic hydrogenation.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups, enhancing the compound’s versatility for further applications.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications in oncology.

Comparison with Similar Compounds

Core Scaffold Variations

  • Nortropane (8-azabicyclo[3.2.1]octane): Lacks the second nitrogen atom in the bicyclic system, reducing its capacity for hydrogen bonding compared to diazabicyclo derivatives. This structural difference impacts receptor binding specificity .
  • 3,8-Diazabicyclo[3.2.1]octane : Features nitrogen atoms at positions 3 and 8, enabling distinct hydrogen-bonding patterns. Derivatives of this scaffold are utilized in synthesizing α7 nAChR agonists for CNS disorders .
  • 1,5-Diazabicyclo[3.2.1]octane : Positional isomerism alters electron distribution and steric effects, influencing pharmacological activity. For example, 8,8'-(1,4-phenylene)bis-1,5-diazabicyclo[3.2.1]octane (C18H26N4, MW 298.43) exhibits enhanced rigidity due to the phenylene bridge .

Substituted Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Impact
4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane C12H14N3 200.26 Pyridinyl at position 4 Enhances π-π interactions with aromatic residues in nAChRs
4-[5-(2-Fluorophenyl)-3-pyridinyl]-1,4-diazabicyclo[3.2.1]octane C17H18N3F 283.34 Fluorophenyl-pyridinyl hybrid Increases lipophilicity and metabolic stability
(Z)-1-(1,4-Diazabicyclo[3.2.1]oct-4-yl)-2-fluoro-3-phenyl-propenone C16H18FN3O 287.33 Fluoro-phenyl propenone side chain Modulates electron density for improved receptor affinity
3,8-Bis((2-(3,4,5-trimethoxyphenyl)pyridin-4-yl)methyl)-3,8-diazabicyclo[3.2.1]octane C34H38N4O6 ~606.69 Trimethoxyphenyl-pyridinyl groups Enhances antiproliferative activity in cancer models

Pharmacological and Functional Comparisons

Nicotinic Acetylcholine Receptor Modulation

  • Target Compound : Demonstrates high affinity for α7 nAChRs, implicated in cognitive enhancement and neuroprotection. The pyridinyl group facilitates binding to receptor aromatic pockets .
  • Fluorophenyl Analogs (e.g., C17H18N3F) : Substitution with electron-withdrawing fluorine improves selectivity for peripheral nAChRs, reducing CNS side effects .
  • Propenone Derivatives (e.g., C16H18FN3O): The ketone moiety introduces conformational restraint, optimizing interactions with the receptor’s catalytic site .

Antiproliferative Activity

    Biological Activity

    4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane is a bicyclic compound notable for its unique structure, which includes a pyridine ring attached to a diazabicyclo framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

    • Molecular Formula : C11H15N3
    • Molecular Weight : 189.26 g/mol
    • CAS Number : 675589-86-3
    • Structural Characteristics : The compound features two nitrogen atoms in its bicyclic system, enhancing its reactivity and biological interactions.

    Biological Activity Overview

    Research indicates that this compound exhibits significant biological activities, with studies highlighting its potential as an antitumor agent and its interactions with various biological targets.

    Antitumor Activity

    Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:

    • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in several cancer types, suggesting a mechanism that may involve the modulation of specific signaling pathways related to cell survival and proliferation.
    • Mechanism of Action : The interaction with certain receptors or enzymes involved in cellular signaling pathways is believed to underpin its therapeutic potential.

    Antimicrobial Activity

    The compound's antimicrobial properties have also been investigated:

    • Broad-Spectrum Activity : In vitro studies demonstrate efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
    • Minimum Inhibitory Concentrations (MICs) : Compounds structurally related to this compound have shown MIC values comparable to established antibiotics like ciprofloxacin against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus .

    Comparative Analysis with Related Compounds

    The table below compares this compound with structurally similar compounds:

    Compound NameStructure TypeNotable Activity
    1,4-Diazabicyclo[3.2.1]octaneBicyclic compound without pyridineLimited biological activity
    3-Methyl-3,8-diazabicyclo[3.2.1]octaneMethyl-substituted diazabicycloAntimicrobial activity
    4-(Pyridin-3-YL)-1,4-diazabicyclo[3.2.1]octaneSimilar structure with different pyridine positionModerate cytotoxicity

    The unique positioning of the pyridine ring in this compound enhances its reactivity and interaction with biological systems compared to other diazabicyclo compounds.

    Case Studies and Research Findings

    A selection of case studies highlights the biological activity of this compound:

    • Antitumor Study : A recent study demonstrated that this compound significantly reduced tumor cell viability in vitro by inducing apoptosis through caspase activation pathways.
    • Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against multi-drug resistant strains of bacteria, revealing that it exhibited bactericidal properties at concentrations lower than those required for traditional antibiotics .

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